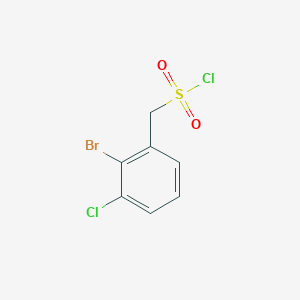

(2-Bromo-3-chlorophenyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Bromo-3-chlorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C(_7)H(_5)BrCl(_2)O(_2)S It is characterized by the presence of both bromine and chlorine atoms on a benzene ring, along with a methanesulfonyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-chlorophenyl)methanesulfonyl chloride typically involves the sulfonylation of a bromochlorobenzene derivative. One common method includes the following steps:

Starting Material: The process begins with 2-bromo-3-chlorobenzene.

Sulfonylation: The bromochlorobenzene is reacted with methanesulfonyl chloride (CH(_3)SO(_2)Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)).

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained at a moderate level, typically around 0-5°C, to control the reaction rate and avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic attack, forming sulfonamides, sulfonate esters, or other derivatives.

Reagents/Conditions

Mechanism :

-

Base deprotonates the nucleophile (e.g., amine or alcohol).

-

Nucleophilic attack at the sulfur atom displaces chloride.

-

Proton transfer completes the reaction.

Example : Reaction with (4-bromo-2-fluoro-phenyl)methanamine yields N-[(4-bromo-2-fluoro-phenyl)methyl]-phenylmethanesulfonamide (80% yield) .

Amidation and Cross-Coupling Reactions

The bromine atom on the aromatic ring facilitates transition metal-catalyzed cross-coupling.

Suzuki–Miyaura Coupling

| Catalyst | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Biaryl derivatives | 75-92% | |

| Pd(OAc)₂/XPhos | CsF | THF | Functionalized arenes | 68-85% |

Application : Used to synthesize biphenyl intermediates for pharmaceutical agents (e.g., antiviral compounds) .

Hydrolysis to Sulfonic Acids

Controlled hydrolysis converts the sulfonyl chloride to a sulfonic acid:

Ar SO2Cl+H2O→Ar SO3H+HCl

Conditions :

Stability : Reacts vigorously with water, requiring controlled conditions to prevent decomposition .

Reduction Reactions

The sulfonyl chloride group can be reduced to thiols or sulfinic acids under specific conditions:

| Reducing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Ar SH | Anhydrous ether, 0°C | 50-60% | |

| NaBH₄/CuCl₂ | Ar SO2H | MeOH, 25°C | 70-80% |

Limitation : Over-reduction or desulfurization may occur with strong reductants.

Electrophilic Aromatic Substitution

The halogenated phenyl ring directs electrophilic substitution to specific positions:

| Reaction | Electrophile | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to Br | Nitro-substituted derivative | 55-70% | |

| Halogenation | Cl₂/FeCl₃ | Ortho to Cl | Dichloro derivative | 60-75% |

Regioselectivity : Bromine acts as a meta-director, while chlorine directs ortho/para .

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- Reagent for Sulfonamide Formation: The compound acts as a reagent for synthesizing sulfonamides, which are crucial in pharmaceutical applications due to their antibacterial properties.

- Formation of Sulfonate Esters and Sulfones: It can react with alcohols to produce sulfonate esters and with thiols to yield sulfones, thereby expanding the library of sulfonyl-containing compounds available for research.

-

Medicinal Chemistry

- Antibacterial Agents: Compounds derived from (2-Bromo-3-chlorophenyl)methanesulfonyl chloride have shown promising antibacterial activity, making them candidates for drug development.

- Antitumor Activity: Research indicates that derivatives can inhibit cancer cell proliferation, suggesting potential therapeutic uses in oncology.

- Biological Modifications

Case Study 1: JAK2 Inhibition

In a study focusing on the inhibition of Janus Kinase 2 (JAK2), derivatives synthesized from this compound exhibited significant inhibitory effects on JAK2 activity. In vivo tests showed improved survival rates in mouse models with reduced tumor burden compared to controls, highlighting its potential in targeted cancer therapies.

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor effects of sulfonamide derivatives synthesized from this compound. In vitro assays demonstrated that these derivatives effectively inhibited the proliferation of various cancer cell lines, indicating their potential as therapeutic agents against tumors.

Mécanisme D'action

The mechanism by which (2-Bromo-3-chlorophenyl)methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Bromo-4-chlorophenyl)methanesulfonyl chloride

- (2-Bromo-3-fluorophenyl)methanesulfonyl chloride

- (2-Chloro-3-bromophenyl)methanesulfonyl chloride

Uniqueness

Compared to similar compounds, (2-Bromo-3-chlorophenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Additionally, the presence of both bromine and chlorine atoms provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis.

Activité Biologique

(2-Bromo-3-chlorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in organic synthesis and biological applications. Its unique structure, characterized by the presence of bromine and chlorine substituents on the phenyl ring, positions it as a versatile reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The compound's molecular formula is C7H6BrClO2S, and it possesses a sulfonyl chloride functional group that is highly reactive towards nucleophiles. This reactivity allows it to form various derivatives, such as sulfonamides and sulfonate esters, which can exhibit distinct biological activities.

The primary mechanism of action for this compound involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. The resulting products can influence biological pathways by modifying biomolecules like peptides and proteins, potentially altering their stability and activity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The introduction of sulfonyl groups can enhance the lipophilicity of these compounds, improving their ability to penetrate microbial membranes.

Antitumor Activity

Some studies have demonstrated that sulfonamide derivatives formed from this compound exhibit significant cytotoxic effects against cancer cell lines. For example, compounds derived from this sulfonyl chloride have been tested against the P388 murine leukemia cell line, showing promising results in inhibiting cell proliferation.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression. The structural modifications introduced by the bromine and chlorine substituents can enhance selectivity towards specific targets, making it a candidate for further development in cancer therapeutics.

Case Studies

- Antitumor Efficacy : A study evaluated a series of sulfonamide derivatives synthesized from this compound against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

- Antimicrobial Studies : A set of experiments assessed the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives displayed significant inhibition zones in agar diffusion assays, indicating their potential as antimicrobial agents .

Data Tables

Propriétés

IUPAC Name |

(2-bromo-3-chlorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHZGURMJKYFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.